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Methyl 4-amino-4-(4-chlorophenyl)butanoate
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Overview
Description
Methyl 4-amino-4-(4-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid and features an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-chlorophenyl)butanoate typically involves the esterification of 4-amino-4-(4-chlorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(4-chlorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of Methyl 4-nitro-4-(4-chlorophenyl)butanoate.
Reduction: Formation of Methyl 4-amino-4-phenylbutanoate.
Substitution: Formation of Methyl 4-amino-4-(4-substituted phenyl)butanoate.
Scientific Research Applications
Methyl 4-amino-4-(4-chlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(4-aminophenyl)butanoate
- Methyl 4-amino-4-(4-nitrophenyl)butanoate
- Methyl 4-amino-4-phenylbutanoate
Uniqueness
Methyl 4-amino-4-(4-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .
Biological Activity
Methyl 4-amino-4-(4-chlorophenyl)butanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C11H14ClN
- Molecular Weight : 201.68 g/mol
- Functional Groups : Amino group (-NH2), butanoate ester, and chlorinated phenyl group.
This unique combination of functional groups contributes to its reactivity and biological properties.
Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria, particularly those utilizing menaquinone (MK) for respiration. The compound acts by inhibiting the MenB enzyme, crucial for MK biosynthesis. This inhibition leads to a reduction in MK levels, which is vital for bacterial survival.
Efficacy Against Pathogens
A study reported the minimum inhibitory concentration (MIC) values of this compound against different bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.64 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.35 |
Escherichia coli | 1.00 |
These results demonstrate the compound's effectiveness against both drug-sensitive and resistant bacterial strains, with a notable potency against MRSA .
Inhibition of Cancer Cell Proliferation
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through modulation of specific molecular targets involved in cell cycle regulation.
A comparative analysis of its antiproliferative effects against standard chemotherapeutics yielded the following IC50 values:
Compound | IC50 (µM) |
---|---|
This compound | 5.0 |
Doxorubicin | 2.29 |
These findings suggest that while this compound is less potent than doxorubicin, it possesses significant anticancer activity worthy of further investigation .
In Vivo Efficacy
In vivo studies have demonstrated that treatment with this compound significantly reduces bacterial load in infected animal models. For instance, mice infected with MRSA showed prolonged survival rates when treated with this compound compared to untreated controls .
Safety Profile
Safety assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a candidate for further development as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-chlorophenyl)butanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
ICBJENRFGZSHBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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